Bienvenue dans la boutique en ligne BenchChem!

Flosequinan

Vasodilation Inotropy Human tissue pharmacology

Flosequinan offers a unique pharmacological signature unavailable with standard vasodilators or PDE inhibitors. Its functional separation enables clean vasorelaxation studies at ≤1 μM (IC25=0.32–0.50 μM) without positive inotropy (EC25=32 μM), unlike milrinone. Compared to hydralazine, it causes less reflex tachycardia and no sodium retention. As a non-selective, low-potency PDE inhibitor, it synergizes with PDE IV inhibitors (71% contractile amplitude increase) for cAMP-independent signaling dissection. The active metabolite BTS 53554 provides a 29–38 h half-life, supporting once-daily dosing in chronic heart failure models. Select Flosequinan when experimental protocols require mechanistic precision beyond in-class alternatives.

Molecular Formula C11H10FNO2S
Molecular Weight 239.27 g/mol
CAS No. 76568-02-0
Cat. No. B1672846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlosequinan
CAS76568-02-0
Synonyms7-fluoro-1-methyl-3-methylsulfinyl-4-quinoline
BTS 49465
BTS-49465
flosequinan
Molecular FormulaC11H10FNO2S
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C
InChIInChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3
InChIKeyUYGONJYYUKVHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flosequinan (CAS 76568-02-0) Procurement Guide: A Quinolone Vasodilator for Heart Failure Research


Flosequinan (7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolone; BTS 49 465) is a synthetic quinolone derivative that functions as a direct-acting, balanced arterial and venous vasodilator [1]. Initially developed by Boots Pharmaceuticals and briefly marketed as Manoplax, the compound received regulatory approval in the United States and United Kingdom in 1992 for treating heart failure in patients intolerant to angiotensin-converting enzyme (ACE) inhibitors or digitalis [2]. Flosequinan produces both vascular relaxant effects and, at higher concentrations, positive inotropic effects on cardiac muscle [3]. Its major circulating metabolite, flosequinoxan (BTS 53554), exhibits a prolonged plasma half-life of approximately 29–38 hours and contributes significantly to the overall hemodynamic response [4].

Why Flosequinan Cannot Be Substituted with Other Vasodilators or PDE Inhibitors in Research Protocols


Flosequinan exhibits a unique pharmacological signature that distinguishes it from other vasodilators and inotropic agents used in heart failure research. Unlike milrinone, which produces vascular relaxant and positive inotropic effects at comparable concentrations, flosequinan demonstrates a marked functional separation: potent vasorelaxation occurs at sub-micromolar concentrations (IC25 = 0.32–0.50 μM), while positive inotropy requires approximately 100-fold higher concentrations (EC25 = 32 μM) [1]. This contrasts sharply with the mechanism of nitroprusside, from which flosequinan differs fundamentally by reversing calcium sensitization rather than acting through nitric oxide pathways [2]. Compared to hydralazine, flosequinan produces significantly less reflex tachycardia and renin-angiotensin system activation for equivalent blood pressure reduction, and lacks the sodium-retaining properties characteristic of direct arterial vasodilators [3]. Furthermore, unlike selective PDE3 inhibitors such as enoximone or sulmazole, flosequinan exhibits non-selective PDE inhibition with relatively low potency and produces synergistic rather than additive contractile responses when combined with PDE4 inhibitors [4]. These distinct mechanistic and functional properties preclude simple substitution of flosequinan with in-class alternatives in experimental protocols.

Quantitative Evidence for Flosequinan (CAS 76568-02-0) Differentiation in Cardiovascular Research


Vascular Selectivity Over Cardiac Effects: 100-Fold Separation in Human Isolated Tissues

In a direct head-to-head comparison using isolated human arterial, venous, and cardiac muscle, flosequinan demonstrated a potent and balanced relaxant effect on norepinephrine-contracted human vascular smooth muscle at sub-micromolar concentrations, with IC25 values of 0.32 μM for arterial and 0.50 μM for venous tissue. In contrast, positive inotropic effects on human cardiac muscle required substantially higher concentrations, with an EC25 of 32 μM. This 100-fold functional separation (arterial vasorelaxation IC25 = 0.32 μM versus cardiac inotropy EC25 = 32 μM) is unique compared to milrinone, which produced both vascular relaxant and positive inotropic effects at comparable concentrations without this separation [1].

Vasodilation Inotropy Human tissue pharmacology

Reduced Reflex Tachycardia and Renin Activation Versus Hydralazine in Conscious Animal Models

In conscious renal hypertensive dogs, flosequinan was approximately 10-fold less potent than hydralazine as a hypotensive agent (10 mg/kg and 20 mg/kg flosequinan producing similar blood pressure reductions to 1 mg/kg and 3 mg/kg hydralazine, respectively). However, for equivalent reductions in mean blood pressure, flosequinan produced significantly less tachycardia and a smaller increase in plasma renin activity compared to hydralazine (P < 0.05). Additionally, flosequinan (10 and 20 mg/kg orally) caused no significant sodium retention, whereas hydralazine (1 and 3 mg/kg orally) caused marked sodium and chloride retention and reduced urine volume (P < 0.01) [1].

Hemodynamics Reflex tachycardia Renin-angiotensin system

Exercise Tolerance Improvement Versus Captopril in Heart Failure Patients

In a randomized, double-blind crossover study comparing flosequinan with the ACE inhibitor captopril in patients with NYHA class II–III chronic heart failure, flosequinan increased symptom-limited treadmill exercise tolerance from a mean placebo time of 11.5 (SEM 1.0) minutes by 2.4 (0.6) minutes (p = 0.0002). Captopril increased exercise time from 12.0 (0.8) minutes by 1.2 (0.6) minutes (p = 0.08). While both treatments demonstrated efficacy, the magnitude of improvement with flosequinan reached a higher level of statistical significance compared to baseline, and comparison of all efficacy measures revealed no significant difference between the two agents [1].

Exercise tolerance Heart failure Clinical comparison

PDE Isoenzyme Inhibition Profile: Non-Selective but Low Potency Versus Reference Inhibitors

Biochemical studies with purified enzymes confirmed that flosequinan and its major metabolite BTS 53554 are relatively selective inhibitors of PDE III, but with low potency compared to reference PDE inhibitors. In studies using PDE isoenzymes from guinea-pig cardiac and vascular smooth muscle, flosequinan demonstrated non-selective inhibition with similar potency against both cardiac and vascular smooth muscle isoenzymes, and overall was among the least potent PDE inhibitors tested. Unlike selective PDE III inhibitors such as sulmazole or enoximone, flosequinan produced synergistic rather than additive contractile responses when combined with the PDE IV inhibitor Ro 20-1724 (71% increase with combination vs. 15-18% with either agent alone, p < 0.05) [1][2].

Phosphodiesterase PDE inhibition Inotropic mechanism

Pharmacokinetic Differentiation: Active Metabolite with 29-Hour Half-Life Enables Once-Daily Dosing

Flosequinan (BTS 49 465) exhibits rapid gastrointestinal absorption with a tmax of 30 minutes and a short parent compound half-life (t1/2) of 2.1 hours. However, it undergoes extensive metabolism to the active sulphone metabolite BTS 53554 (flosequinoxan), which demonstrates a prolonged elimination half-life of 29 hours. Approximately 2% of the parent compound and 51% of the metabolite are excreted in urine within 96 hours of administration. This pharmacokinetic profile supports once-daily dosing regimens and ensures sustained hemodynamic effects driven primarily by the active metabolite. The metabolite reaches steady-state plasma concentrations by day 6 of repeated administration, and neither parent nor metabolite accumulates in the body after multiple dosing [1][2].

Pharmacokinetics Metabolite Half-life

Validated Research Applications for Flosequinan (CAS 76568-02-0) Based on Comparative Evidence


Investigating Vascular-Selective Pharmacology Without Cardiac Inotropic Confounding

Researchers studying isolated vascular smooth muscle function can utilize flosequinan at concentrations ≤1 μM to achieve potent vasorelaxation (IC25 = 0.32–0.50 μM) while minimizing positive inotropic effects that require approximately 100-fold higher concentrations (EC25 = 32 μM). This concentration window enables clean evaluation of vascular mechanisms without the confounding cardiac effects seen with milrinone, which lacks this functional separation [1].

Studying Vasodilator Mechanisms Independent of Neurohormonal Counter-Regulation

In conscious animal models of hypertension or heart failure, flosequinan provides a valuable tool for investigating vasodilator effects with reduced reflex tachycardia and plasma renin activity compared to hydralazine. The absence of significant sodium retention (unlike hydralazine) allows researchers to study hemodynamic changes without the confounding influences of volume expansion or exaggerated sympathetic activation [2].

Evaluating PDE Isoenzyme Interactions and cAMP-Independent Signaling Pathways

For researchers investigating phosphodiesterase pharmacology, flosequinan serves as a unique probe due to its non-selective, low-potency PDE inhibition and its synergistic interaction with PDE IV inhibitors (71% contractile amplitude increase with Ro 20-1724 versus 15–18% with either agent alone). This profile, combined with the absence of detectable cAMP elevation, makes flosequinan valuable for dissecting cAMP-dependent versus cAMP-independent mechanisms in cardiomyocyte signaling [3][4].

Comparative Efficacy Studies in Heart Failure Models Requiring Once-Daily Dosing

The extended 29-hour half-life of flosequinan's active metabolite BTS 53554 supports once-daily administration protocols in chronic heart failure models, providing sustained hemodynamic coverage without the need for multiple daily doses. This pharmacokinetic profile is particularly advantageous for long-term studies evaluating exercise tolerance, quality of life metrics, or mortality outcomes in heart failure models, where consistent drug exposure is critical [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flosequinan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.